molecular formula C32H23ClN2O4 B593555 LLP3 CAS No. 1453835-43-2

LLP3

Numéro de catalogue B593555
Numéro CAS: 1453835-43-2
Poids moléculaire: 534.996
Clé InChI: NZRBRJQYGLEINZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The term “LLP3” is related to a form used in the context of Limited Liability Partnerships (LLPs). Specifically, it refers to Form No. 3, which pertains to “Information concerning Limited Liability Partnership Agreement” .


Synthesis Analysis

There is a mention of the synthesis of LLP3 from 1-(5-Chloro-2-hydroxyphenyl)ethanone and 3,5-Dibenzyloxybenzaldehyde and Ethyl cyanoacetate .


Chemical Reactions Analysis

There is a mention of computational chemical synthesis analysis and pathway design, which could potentially be relevant to LLP3, but the details are not specific to LLP3 .

Applications De Recherche Scientifique

Low-level Laser Therapy in Oral Disorders

Low-level laser therapy (LLLT), also known as LLP3 in some contexts, has been extensively utilized for its analgesic, anti-inflammatory, and biostimulating effects, particularly in the management of various oral disorders. Conditions such as oral lichen planus (OLP), xerostomia, recurrent aphthous stomatitis (RAS), herpes labialis, burning mouth syndrome (BMS), and oral mucositis (OM) have been effectively managed using LLLT. The literature indicates that LLLT can accelerate wound healing, reduce pain, and minimize adverse side effects in conditions like OM, RAS, herpes labialis, and OLP. Furthermore, LLLT has demonstrated efficacy in reducing symptoms in patients with BMS. However, the consensus on its effectiveness for hyposalivation and xerostomia is still inconclusive, requiring further controlled clinical studies for establishing well-defined therapeutic protocols (Spanemberg et al., 2016).

Low-level Laser Therapy in Cancer Therapy-induced Oral Mucositis

Another significant application of LLLT is in the prevention and treatment of cancer therapy-induced oral mucositis (OM). A systematic review and meta-analysis have demonstrated that LLLT significantly reduces the risk of developing OM during chemotherapy or radiation therapy in head and neck cancer patients. It also notably reduces pain, severity, and duration of symptoms associated with OM. While these studies indicate no significant side effects differing from placebo LLLT, they emphasize the need for further research, particularly randomized controlled trials, to fully elucidate LLLT's potential in this context (Bjordal et al., 2011).

Anti-inflammatory Mechanism of Low-level Laser Therapy

LLLT has been observed to exert a strong anti-inflammatory effect, which is consistent across various laboratory models, phases of inflammation, and wavelengths between 633 and 904 nm. The magnitude of LLLT's anti-inflammatory effect is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) and is only slightly less than glucocorticoid steroids. This suggests that the anti-inflammatory mechanism of LLLT may be responsible for many of the significant effects reported in clinical LLLT studies (Bjordal et al., 2010).

Orientations Futures

There is a mention of the Limited Liability Partnership (Amendment) Rules, 2023, which includes changes to LLP Form No. 3. This could potentially impact the use of LLP3 in the future .

Propriétés

Numéro CAS

1453835-43-2

Nom du produit

LLP3

Formule moléculaire

C32H23ClN2O4

Poids moléculaire

534.996

Nom IUPAC

4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37)

Clé InChI

NZRBRJQYGLEINZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5

Synonymes

4-​[3,​5-​bis(phenylmethoxy)​phenyl]​-​6-​(5-​chloro-​2-​hydroxyphenyl)​-​1,​2-​dihydro-​2-​oxo-3-​pyridinecarbonitrile​

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
LLP3
Reactant of Route 2
LLP3
Reactant of Route 3
Reactant of Route 3
LLP3
Reactant of Route 4
Reactant of Route 4
LLP3
Reactant of Route 5
LLP3
Reactant of Route 6
LLP3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.